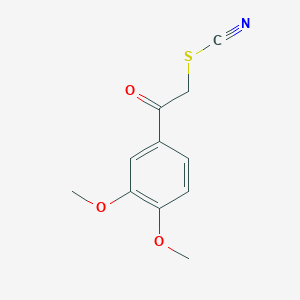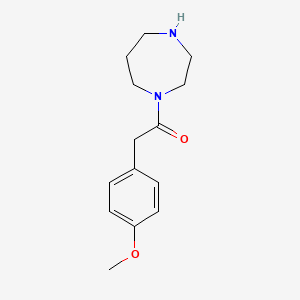
1-(1,4-Diazepan-1-yl)-2-(4-methoxyphenyl)ethan-1-one
Vue d'ensemble
Description
1-(1,4-Diazepan-1-yl)-2-(4-methoxyphenyl)ethan-1-one is a useful research compound. Its molecular formula is C14H20N2O2 and its molecular weight is 248.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
X-Ray Crystal Structure Determination
- Research has detailed the X-ray crystal structure determination of bis-triazenes derived from reactions involving 1,4-diaminobutane, which is structurally related to 1-(1,4-Diazepan-1-yl)-2-(4-methoxyphenyl)ethan-1-one. These structures are significant for understanding the novel saturated heterocycle, 1,3-diazepane (Tingley, Bertolasi, & Vaughan, 2006).
Synthesis and Transformation in Chemical Reactions
- Studies have focused on the synthesis and transformation of related diazepine compounds. For instance, reactions involving tetrahydro-pyrrolobenzodiazepines have been examined, where the diazepine ring opens up in certain chemical processes (Voskressensky et al., 2014).
Mechanism and Stereochemistry
- Investigations into the mechanism and stereochemistry of the formation of β-lactam derivatives of related diazepines, such as 2,4-disubstituted-2,3-dihydro-benzo[1,4]diazepines, have been conducted. These studies provide insights into the complex stereochemical processes involved in their synthesis (Wang et al., 2001).
Antimicrobial and Anticancer Applications
- Some derivatives of 1,4-diazepines have been synthesized and evaluated for their antimicrobial and anticancer activities. These studies have identified certain compounds with significant effectiveness against microbial agents and cancer cell lines, indicating potential therapeutic applications (Verma et al., 2015).
Discovery of Potent Anticancer Agents
- Further research has led to the discovery of specific compounds with potent antiproliferative activity and effectiveness in inhibiting the growth of tumors in vivo, showcasing the potential of certain 1,4-diazepine derivatives in cancer treatment (Suzuki et al., 2020).
Synthesis and Structural Characterization
- The synthesis and structural characterization of diazepines related to curcumin have been explored, contributing to the understanding of the chemical properties and potential applications of these compounds (Andrade et al., 2015).
Propriétés
IUPAC Name |
1-(1,4-diazepan-1-yl)-2-(4-methoxyphenyl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-18-13-5-3-12(4-6-13)11-14(17)16-9-2-7-15-8-10-16/h3-6,15H,2,7-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDJCFRZHFPORNR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)N2CCCNCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701179568 | |
| Record name | 1-(Hexahydro-1H-1,4-diazepin-1-yl)-2-(4-methoxyphenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701179568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
815650-98-7 | |
| Record name | 1-(Hexahydro-1H-1,4-diazepin-1-yl)-2-(4-methoxyphenyl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=815650-98-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(Hexahydro-1H-1,4-diazepin-1-yl)-2-(4-methoxyphenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701179568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


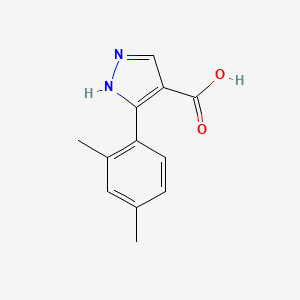
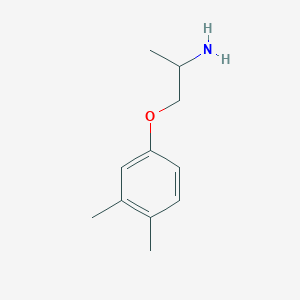
![1-[(2,4-dimethylphenoxy)methyl]-1H-pyrazol-4-amine hydrochloride](/img/structure/B3025266.png)
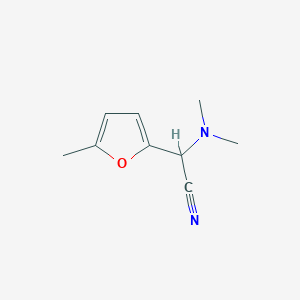
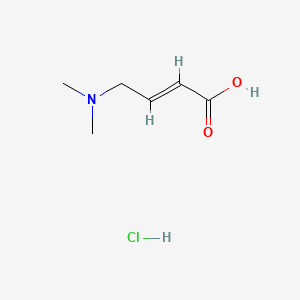
![Dimethyl 2,2'-[1,4-phenylenebis(oxy)]diacetate](/img/structure/B3025269.png)
![3-[(4,5-Dimethyl-2-furoyl)amino]benzoic acid](/img/structure/B3025271.png)
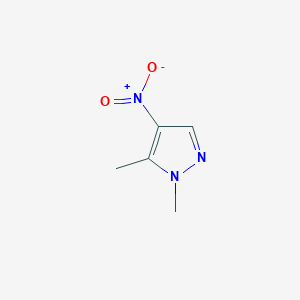

![{[2-(3,4-dimethoxyphenyl)-2,3-dihydro-1H-inden-2-yl]methyl}amine](/img/structure/B3025277.png)



